N'-(2-chloroacetyl)-2-methoxyacetohydrazide

Descripción general

Descripción

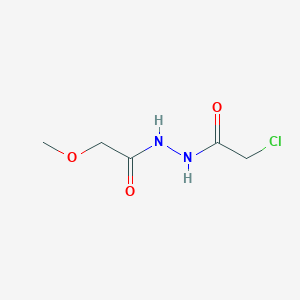

“N’-(2-chloroacetyl)-2-methoxyacetohydrazide” is a compound that contains a hydrazide group, a chloroacetyl group, and a methoxy group . Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond where one or both nitrogens also have a covalent bond to a carbonyl carbon . Chloroacetyl chloride is a chlorinated acyl chloride . Methoxy group is an alkyl group derived from methane, containing one oxygen atom bonded to two carbon atoms .

Molecular Structure Analysis

The molecular structure of “N’-(2-chloroacetyl)-2-methoxyacetohydrazide” would likely be characterized by the presence of a hydrazide group, a chloroacetyl group, and a methoxy group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis

The chemical reactions involving “N’-(2-chloroacetyl)-2-methoxyacetohydrazide” would likely depend on the reactivity of the hydrazide, chloroacetyl, and methoxy groups . For example, hydrazides can react with carbonyl compounds to form hydrazones .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(2-chloroacetyl)-2-methoxyacetohydrazide” would depend on its specific chemical structure. For example, organochlorine compounds are typically denser than water due to the higher atomic weight of chlorine versus hydrogen .Aplicaciones Científicas De Investigación

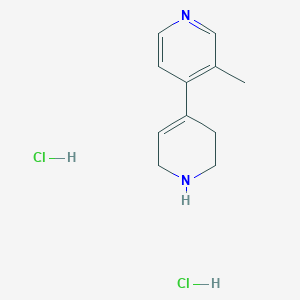

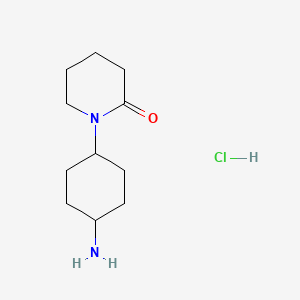

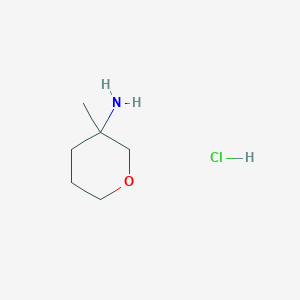

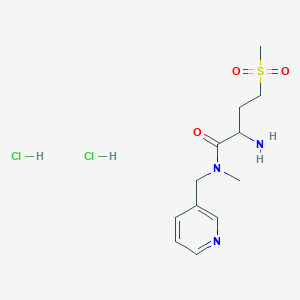

Synthesis of Piperidine Derivatives

N’-(2-chloroacetyl)-2-methoxyacetohydrazide: is a valuable precursor in the synthesis of piperidine derivatives, which are crucial in medicinal chemistry. Piperidines are present in many pharmaceuticals and play a significant role in drug design due to their biological activity .

Antimicrobial Agents

The compound can be used to create derivatives with potential antimicrobial properties. These derivatives can be evaluated for their efficacy against various bacterial and fungal species, contributing to the development of new antimicrobial agents .

Antiproliferative Agents

Researchers have explored the use of this compound in synthesizing derivatives that exhibit antiproliferative effects. Such compounds are particularly valuable in cancer research, where they can be tested against cancer cell lines like human breast adenocarcinoma (MCF7) .

Molecular Modelling

N’-(2-chloroacetyl)-2-methoxyacetohydrazide: derivatives can be used in molecular modelling studies to understand their binding modes and interactions with various biological targets. This is crucial for rational drug design and predicting pharmacological activity .

Cyclization Reactions

The compound undergoes cyclization reactions to form various heterocyclic structures, which are foundational in the development of drugs with diverse therapeutic effects .

Nucleophilic Substitution Reactions

It can also participate in nucleophilic substitution reactions, leading to the formation of compounds with different functional groups that have potential biological applications .

Lead Compound Development

Due to its versatile reactivity, N’-(2-chloroacetyl)-2-methoxyacetohydrazide can serve as a lead compound in the discovery and development of new drugs. Its derivatives can be optimized for better efficacy and reduced toxicity .

Pharmacological Research

Finally, the compound’s derivatives can be subjected to pharmacological research to evaluate their therapeutic potential across various disease models, paving the way for novel treatment options .

Safety And Hazards

Direcciones Futuras

The future directions for research on “N’-(2-chloroacetyl)-2-methoxyacetohydrazide” would likely depend on its potential applications. For example, if this compound shows promise as a reagent in chemical reactions, future research might focus on optimizing its synthesis and exploring its reactivity with a wider range of substrates .

Propiedades

IUPAC Name |

N'-(2-chloroacetyl)-2-methoxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O3/c1-11-3-5(10)8-7-4(9)2-6/h2-3H2,1H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGPACYNMOSKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-2-methoxyacetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

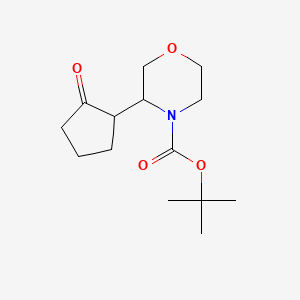

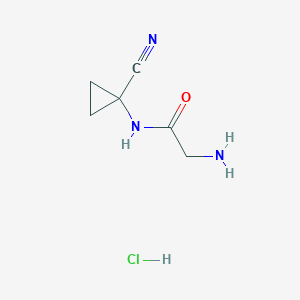

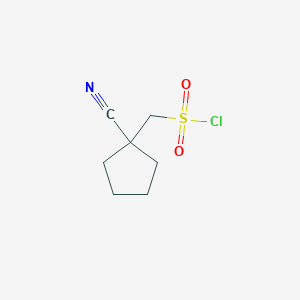

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)

![1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride](/img/structure/B1377414.png)

![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1377421.png)

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B1377426.png)

![3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1377427.png)

![5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1377429.png)